N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a benzimidazole core linked via an acetamide group to a pyridazinone ring substituted with a 4-chlorophenyl group. The pyridazinone moiety further enhances its versatility in drug discovery due to its ability to interact with enzymatic targets such as phosphodiesterases and kinases .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-13-7-5-12(6-8-13)14-9-10-18(27)25(24-14)11-17(26)23-19-21-15-3-1-2-4-16(15)22-19/h1-10H,11H2,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDGDQICOAHTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Synthesis of Pyridazinone Moiety: The pyridazinone ring is often synthesized through the reaction of hydrazine with a diketone.
Coupling Reaction: The final step involves coupling the benzimidazole and pyridazinone intermediates through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or pyridazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Halogen-Substituted Pyridazinone Derivatives
| Compound Name | Substituents | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | 4-Chlorophenyl on pyridazinone; benzimidazole acetamide | High binding affinity due to halogen bonding; enhanced metabolic stability | Potential kinase inhibition | |
| N-(4-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Bromophenyl instead of benzimidazole | Increased reactivity via bromine’s polarizable electron cloud | Enhanced antimicrobial activity vs. Gram-positive bacteria | |
| N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Dual chloro and methoxy groups | Improved solubility; dual electron-withdrawing/donating effects | Investigated for anti-inflammatory applications |
Key Insights :
- Halogen Effects : The 4-chlorophenyl group in the target compound optimizes hydrophobic interactions with biological targets, while bromine in analogs increases binding affinity but may reduce metabolic stability .
- Methoxy Substitution : Methoxy groups enhance solubility and modulate electron distribution, improving pharmacokinetic profiles .
Heterocyclic Core Modifications
| Compound Name | Core Structure | Unique Features | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Benzimidazole + pyridazinone | Synergistic effects from dual heterocycles | Broad-spectrum pharmacological potential | |
| N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide | Benzothiazole + pyrimidine | Pyrimidine’s role in nucleoside analog mimicry | Antiviral activity (e.g., HCV protease inhibition) | |
| N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | Benzothiazole + thiophene | Methylsulfonyl group enhances electrophilicity | Anticancer activity via apoptosis induction |
Key Insights :
- Benzimidazole vs. Benzothiazole : Benzimidazole’s hydrogen-bonding capability offers distinct target selectivity compared to benzothiazole’s sulfur-mediated interactions .
- Thiophene Incorporation : Thiophene-containing analogs exhibit improved charge-transfer properties, beneficial for photosensitizer applications .
Substituent-Driven Pharmacological Profiles
Key Insights :
Biological Activity
N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzimidazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 384.9 g/mol. Its structural representation includes:
- Benzimidazole ring : A nitrogen-containing heterocycle that contributes to various biological activities.
- Pyridazine derivative : Enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit broad-spectrum antimicrobial properties. Studies have shown that compounds with similar structures possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. For instance:
| Compound | Activity Type | MIC (µg/ml) | Reference |
|---|---|---|---|
| Benzimidazole Derivative | Antibacterial | 25–62.5 | |
| Pyridazine Analog | Antifungal | 50 |
Anticancer Potential
The benzimidazole scaffold has been extensively studied for its anticancer properties. Compounds bearing this moiety have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been reported to inhibit tumor growth in vivo, showcasing their potential as chemotherapeutic agents.
Anti-inflammatory Effects
Studies have indicated that certain benzimidazole derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory activity is often linked to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications on the benzimidazole and pyridazine rings significantly influence its biological activity. For example:
- Chlorophenyl Substitution : Enhances antimicrobial potency.
- Acetamide Group : Contributes to solubility and bioavailability.
Study 1: Antimicrobial Efficacy
A recent study synthesized various benzimidazole derivatives and tested their antimicrobial activity against standard bacterial strains. The results indicated that compounds with a chlorophenyl group exhibited superior antibacterial properties compared to their non-substituted counterparts, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin.
Study 2: Anticancer Activity
In another investigation, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity and supporting further development as a potential therapeutic agent.
Q & A
Q. Table 1: Bioactivity Comparison of Structural Analogs
| Compound Modification | Biological Activity (IC₅₀, μM) | Key SAR Insight |
|---|---|---|
| 4-Chlorophenyl (target) | 2.1 (HeLa) | Baseline activity |
| 4-Methoxyphenyl variant | 0.8 (HeLa) | Electron-donating groups ↑ potency |
| Morpholine-substituted | 5.3 (HeLa) | Bulky substituents ↓ membrane permeability |
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets to detect tautomeric H positions .
- SHELX Workflow :
- Validation : Check R-factor convergence (<5% Δ between R₁ and wR₂) and electron density maps (e.g., omit maps for tautomeric O/N sites) .
Advanced: What strategies mitigate contradictions in enzyme inhibition vs. cellular activity data?
Methodological Answer:
- Permeability Assessment : Perform PAMPA assay to quantify passive diffusion; low permeability may explain poor cellular activity despite enzyme inhibition .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of benzimidazole) .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify competing targets (e.g., unintended kinase inhibition) .
Advanced: How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; analyze degradation via LC-MS. Pyridazinone rings may hydrolyze under acidic conditions .
- Thermal Stability : TGA/DSC to determine decomposition temperature; correlate with storage conditions (e.g., desiccated vs. ambient) .
- Light Sensitivity : Expose to UV (365 nm) and monitor photodegradation products (e.g., chloro-phenyl ring cleavage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
